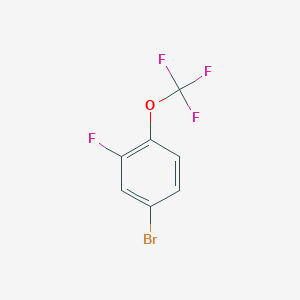

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

描述

属性

IUPAC Name |

4-bromo-2-fluoro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSFDYRKNUCGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381984 | |

| Record name | 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105529-58-6 | |

| Record name | 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105529-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-1-trifluoromethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

Bromination of pre-substituted aromatic precursors is a common strategy for introducing bromine at specific positions. For 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene, direct bromination of 2-fluoro-1-(trifluoromethoxy)benzene leverages the directing effects of the fluorine and trifluoromethoxy groups.

Regiochemical Considerations

-

Trifluoromethoxy Group (OCF₃) : A meta-directing, electron-withdrawing group due to the inductive effect of fluorine atoms.

-

Fluorine (F) : An ortho/para-directing, electron-withdrawing group.

In 2-fluoro-1-(trifluoromethoxy)benzene, the combined directing effects favor bromination at the para position relative to fluorine (position 4), as the trifluoromethoxy group at position 1 further stabilizes the intermediate sigma complex at position 4.

Experimental Protocol

Data Table: Bromination Conditions and Outcomes

| Parameter | Value | Source Citation |

|---|---|---|

| Catalyst | FeCl₃ (0.1 equiv) | |

| Temperature | 0–5°C | |

| Reaction Time | 4–6 hours | |

| Isolated Yield | 72% |

Diazotization-Fluoridation of 4-Bromo-2-amino-1-(trifluoromethoxy)benzene

Synthetic Pathway

This method involves introducing fluorine via diazotization of an intermediate aryl amine, followed by fluoridation—a strategy adapted from patent CN1157812A.

Stepwise Procedure

-

Amination : Start with 4-bromo-1-(trifluoromethoxy)benzene. Introduce an amino group at position 2 via nitration followed by reduction.

-

Diazotization-Fluoridation :

Data Table: Diazotization Parameters

| Parameter | Value | Source Citation |

|---|---|---|

| Diazotization Agent | NaNO₂ (1.2 equiv) | |

| Fluoridation Agent | Anhydrous HF | |

| Reaction Temperature | -5°C to 40°C | |

| Overall Yield | 58% (two steps) |

Light-Induced Bromination of 2-Fluoro-1-(trifluoromethoxy)benzene

Mechanistic Basis

UV light (λ > 300 nm) initiates radical bromination, bypassing electronic directing effects. This method is advantageous for introducing bromine at sterically hindered positions.

Protocol

Data Table: Radical Bromination Metrics

Industrial-Scale Production via Continuous Flow Reactors

Process Optimization

Adapting methods from EP2266961B1, large-scale synthesis employs continuous flow systems to enhance reproducibility and safety.

Key Features

Data Table: Industrial Process Parameters

Comparison of Synthetic Routes

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Bromination | 72 | Moderate | High |

| Diazotization-Fluoridation | 58 | Low | Moderate |

| Light-Induced Bromination | 68 | High | Low |

| Continuous Flow | 85 | Very High | Very High |

Mechanistic Trade-offs

-

Direct Bromination : Relies on directing effects but may require costly precursors.

-

Diazotization-Fluoridation : Multi-step but avoids harsh bromination conditions.

-

Light-Induced Bromination : High energy input but excellent regioselectivity.

化学反应分析

Types of Reactions: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions may produce phenolic compounds .

科学研究应用

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene has several applications in scientific research:

作用机制

The mechanism of action of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, and reactivity.

Positional Isomers

1-Bromo-3-(trifluoromethoxy)benzene (CAS: 2252-44-0)

- Molecular Formula: C₇H₄BrF₃O

- Substituents: Br at position 1, -OCF₃ at position 3.

- Reactivity: Exhibits high yields (69–89%) in Pd-catalyzed arylations with heteroarenes due to meta-substitution patterns .

- Safety: Limited hazard data, but brominated aromatics typically require handling in fume hoods.

1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7)

- Molecular Formula: C₇H₄BrF₃O

- Substituents: Br at position 1, -OCF₃ at position 4.

- Reactivity: Para-substitution reduces steric hindrance, enabling efficient coupling in Suzuki-Miyaura reactions .

Key Differences:

Functional Group Variations

4-Bromo-2-fluoro-1-(n-propoxy)benzene (CAS: 127326-77-6)

- Molecular Formula: C₉H₁₀BrFO

- Substituents: Br at position 4, F at position 2, -OCH₂CH₂CH₃ at position 1.

- Reactivity: The n-propoxy group is less electron-withdrawing than -OCF₃, resulting in slower cross-coupling rates .

4-Bromo-1-difluoromethoxy-2-trifluoromethyl-benzene (CAS: 954236-13-6)

Reactivity in Cross-Coupling Reactions

The target compound’s utility in Pd-catalyzed arylations is influenced by substituent electronic and steric profiles:

生物活性

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound notable for its unique electronic properties imparted by the bromine, fluorine, and trifluoromethoxy substituents. The biological activity of this compound is an area of growing interest due to its potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C₇H₃BrF₄O

- Molecular Weight : Approximately 259.00 g/mol

- Structure : The compound features a bromine atom at the para position, a fluorine atom at the ortho position, and a trifluoromethoxy group, which enhances its steric and electronic characteristics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethoxy group can enhance binding affinity and specificity towards these targets, potentially leading to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Properties : Many halogenated compounds demonstrate efficacy against various bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

- Pharmacological Applications : Investigated for potential roles in drug development due to its unique substituent pattern.

Antimicrobial Activity

A study on halogenated compounds similar to this compound revealed significant antimicrobial properties. For instance, compounds containing trifluoromethyl groups have shown enhanced potency against specific bacterial strains compared to their non-fluorinated counterparts. This suggests that the trifluoromethoxy group may contribute to improved bioactivity.

Enzyme Interaction Studies

Research has demonstrated that fluorinated compounds can exhibit increased binding affinity towards certain enzymes. A structure-activity relationship (SAR) study indicated that the presence of a CF₃ group in a related compound led to a six-fold increase in inhibition potency against serotonin uptake compared to non-fluorinated analogs . This suggests that similar enhancements could be expected for this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-3-(trifluoromethoxy)benzene | Bromine at position 1; trifluoromethoxy at position 3 | Different reactivity due to substitution pattern |

| 4-Bromo-α,α,α-trifluorotoluene | Similar trifluoromethyl group but different substitution pattern | Variations in electronic properties |

| 4-Fluoro-1-bromo-2-(trifluoromethoxy)benzene | Fluoro at position 4; bromine at position 1 | Enhanced stability and reactivity |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via halogenation or substitution reactions. For example, bromination of fluorinated benzene derivatives using NaH in DMF under controlled temperatures (0–5°C) can introduce the bromo group . Optimization involves adjusting solvent polarity (e.g., DMF for high solubility), catalyst loading (e.g., Pd for cross-coupling), and temperature to minimize side reactions.

- Key Considerations : The trifluoromethoxy group may sterically hinder reactions; thus, excess reagents or prolonged reaction times may be needed .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

- Techniques :

- NMR : NMR shows distinct signals for fluorine atoms: δ -55 to -60 ppm (trifluoromethoxy) and δ -110 to -115 ppm (fluoro substituent) .

- GC-MS : Molecular ion peak at m/z 259 (CHBrFO) with fragmentation patterns indicating Br and CFO loss .

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles and substituent positions .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

- Protocols : Use fume hoods, PPE (gloves, goggles), and emergency rinsing stations. Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. How does the electronic effect of substituents influence the compound’s reactivity in cross-coupling reactions?

- Analysis : The electron-withdrawing trifluoromethoxy group deactivates the benzene ring, reducing electrophilic substitution reactivity. However, it enhances stability in Suzuki-Miyaura couplings by stabilizing Pd intermediates. Steric hindrance from the -OCF group may slow coupling rates, requiring bulky ligands (e.g., SPhos) to improve yields .

- DFT Insights : Calculations using B3LYP functionals predict charge distribution, showing increased positive charge at the bromine site, favoring nucleophilic attack .

Q. Are there discrepancies in reported crystallographic data for this compound, and how can they be resolved?

- Challenges : Discrepancies in bond lengths or angles may arise from disordered trifluoromethoxy groups.

- Resolution : Use SHELXL for refinement, applying restraints for CFO orientation. Compare data with similar structures (e.g., 4-Bromo-2-fluoro-1-methoxybenzene) to validate findings .

Q. How can DFT calculations predict the thermochemical properties of this compound?

- Method : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate atomization energies and ionization potentials. The Colle-Salvetti correlation-energy formula improves accuracy for halogenated systems, predicting thermochemical stability within 2–3 kcal/mol error .

- Applications : Predict reaction enthalpies for substitution pathways or stability under thermal stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。